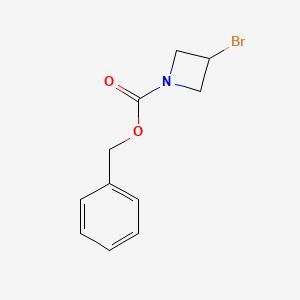

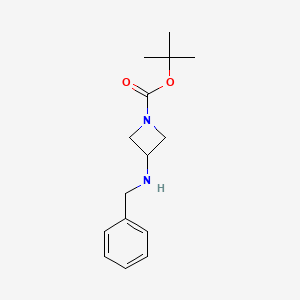

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate

Übersicht

Beschreibung

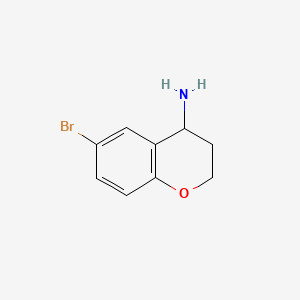

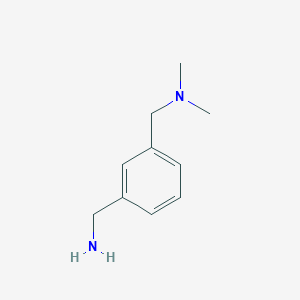

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 .

Molecular Structure Analysis

The InChI string of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate isInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 . Physical And Chemical Properties Analysis

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate has a molecular weight of 262.35 g/mol . It has an XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 41.6 Ų .Wissenschaftliche Forschungsanwendungen

Base-promoted Diastereoselective Alkylation

The compound has been utilized in the base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes. This process dramatically improves yields and diastereoselectivities of α-alkylated products, showcasing its potential for producing optically active α-substituted azetidine-2-carboxylic acid esters from commercially available chiral compounds (Tayama et al., 2018).

Synthesis of Enantiopure 3-substituted Azetidine-2-carboxylic Acids

Research has demonstrated the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position by modifying 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester. These amino acid-Aze chimeras are designed to serve as tools for studying the influence of conformation on peptide activity, highlighting the compound's role in the development of novel biochemical tools (Sajjadi & Lubell, 2008).

Gram-scale Synthesis of Protected 3-haloazetidines

Protected 3-haloazetidines, prepared from tert-butyl 3-(benzylamino)azetidine-1-carboxylate, serve as versatile building blocks in medicinal chemistry. These intermediates have been used to prepare a series of high-value azetidine-3-carboxylic acid derivatives, underscoring the compound's significance in the synthesis of pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).

Bifunctional tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Synthesis

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-(benzylamino)azetidine-1-carboxylate, provides a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems. This highlights the compound's utility in exploring new chemical spaces for potential therapeutic agents (Meyers et al., 2009).

Eigenschaften

IUPAC Name |

tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAOSMHEKVAPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585746 | |

| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |

CAS RN |

939760-33-5 | |

| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)